Methyl 3-amino-4-phenylthiophene-2-carboxylate

Anticancer Research Cytotoxicity Assay Apoptosis Induction

Researchers requiring a thiophene scaffold with defined 3-amino-4-phenyl-2-methyl ester geometry for reproducible aPKC SAR face supply inconsistencies. This compound solves that with: • Defined cytotoxicity: IC50 12.8 μM (MCF-7) and 15.2 μM (HeLa) for preliminary anti-cancer screening. • Methyl ester handle enabling hydrolysis, amidation, or transesterification for library synthesis. • Reliable synthesis (52% yield) and storage (2-8°C, protect from light) ensuring batch-to-batch reproducibility.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 82437-64-7
Cat. No. B1585973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-phenylthiophene-2-carboxylate
CAS82437-64-7
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N
InChIInChI=1S/C12H11NO2S/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
InChIKeyUKWKMKNACSKDCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-phenylthiophene-2-carboxylate: Strategic Thiophene Scaffold Overview


Methyl 3-amino-4-phenylthiophene-2-carboxylate (CAS 82437-64-7) is a heterocyclic building block characterized by a trisubstituted thiophene core bearing a 3-amino, 4-phenyl, and 2-methyl carboxylate moiety [1]. It serves as a versatile intermediate in medicinal chemistry, with its structural architecture aligning with the 2-amino-3-carboxy-4-phenylthiophene pharmacophore identified in novel atypical protein kinase C (aPKC) inhibitors [2]. The compound's specific substitution pattern—particularly the electron-rich 4-phenyl group—positions it as a privileged scaffold for the development of targeted small-molecule therapeutics and functional materials, rather than a generic commodity chemical [1].

Why Generic Substitution Fails for This Compound


Generic substitution fails for Methyl 3-amino-4-phenylthiophene-2-carboxylate due to its precise substitution geometry, which is critical for biological activity and downstream functionalization. While other in-class compounds like 3-amino-4-phenylthiophene-2-carboxylic acid (CAS 649757-57-3) or ethyl 3-amino-4-phenylthiophene-2-carboxylate (CAS 156424-61-2) share the core scaffold, the methyl ester at the 2-position of this compound provides a unique balance of reactivity and stability [1]. According to established structure-activity relationship (SAR) studies on the 2-amino-3-carboxy-4-phenylthiophene class, electron-donating moieties at the C-4 aryl position are essential for inhibitory activity against atypical protein kinase C (aPKC) [2]. The specific combination of the unsubstituted phenyl group at C-4 and the methyl ester at C-2 in this compound represents a defined, non-interchangeable molecular state. Replacing it with a simpler thiophene or an alternative ester analog (e.g., ethyl or tert-butyl) would alter electronic distribution, steric bulk, and metabolic stability, thereby invalidating SAR models and leading to unpredictable changes in target engagement, potency, and pharmacokinetic properties [2].

Quantitative Differentiation Evidence


Cytotoxicity Profile in Cancer Cell Lines

In direct cytotoxic evaluation, Methyl 3-amino-4-phenylthiophene-2-carboxylate demonstrates a defined potency profile against human cancer cell lines. The compound induces apoptosis in HeLa cells with an IC50 of 15.2 μM and in MCF-7 cells with an IC50 of 12.8 μM . This activity can be compared to the amino-thiophene derivative 15b, which exhibits IC50 values of 12±0.17 μM and 10±0.15 μM against A2780 and A2780CP ovarian cancer cell lines, respectively [1]. While both compounds show low micromolar activity, Methyl 3-amino-4-phenylthiophene-2-carboxylate's activity is directed against cervical and breast cancer cells (HeLa, MCF-7), whereas 15b shows preferential activity against ovarian cancer lines (A2780, A2780CP). This differential cellular selectivity profile highlights that the compound's specific substitution pattern may influence tissue- or lineage-specific activity, a critical consideration for target indication selection.

Anticancer Research Cytotoxicity Assay Apoptosis Induction

Synthetic Accessibility and Yield

A key differentiator for procurement is the compound's well-characterized and high-yielding synthetic route, which ensures reliable and cost-effective access. The synthesis of Methyl 3-amino-4-phenylthiophene-2-carboxylate via the reaction of 3-methoxy-2-phenylacrylonitrile with methyl mercaptoacetate in the presence of sodium methanolate proceeds with a reported yield of 52% (1.5 g from 2.0 g starting material) [1]. This robust procedure contrasts with the more challenging syntheses often required for analogs with different ester groups (e.g., ethyl, tert-butyl) or additional ring substitutions, which may involve lower yields or require more expensive catalysts and protecting group strategies. The availability of a straightforward, moderate-yield protocol lowers the barrier to entry for generating diverse compound libraries and simplifies process scale-up.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Physicochemical Properties and Storage Stability

Methyl 3-amino-4-phenylthiophene-2-carboxylate possesses well-defined physicochemical properties that offer practical advantages for laboratory handling and long-term storage. The compound is a solid at room temperature with a melting point of 69°C and a density of 1.265 g/cm³ [1]. Critically, it requires storage at 2-8°C and protection from light [1], indicating a defined stability profile. In contrast, the closely related carboxylic acid analog, 3-amino-4-phenylthiophene-2-carboxylic acid (CAS 649757-57-3), is a free acid which may exhibit greater hygroscopicity and potential for decarboxylation, often requiring more stringent handling and storage conditions. The methyl ester form provides a more stable, neutral species that is readily soluble in common organic solvents, facilitating its use as a building block in multi-step syntheses without the need for additional protection/deprotection steps.

Physicochemical Characterization Compound Management Stability

Safety Profile and Hazard Classification

A defined safety profile is a critical procurement differentiator, enabling proper risk assessment and safe laboratory handling. Methyl 3-amino-4-phenylthiophene-2-carboxylate is classified with the hazard code Xn (Harmful) and carries the risk statement R22 (Harmful if swallowed) [1]. It is labeled with the GHS07 pictogram and the signal word 'Warning', with precautionary statements including P280 and P305+P351+P338 [1]. This explicit hazard classification allows for immediate integration into standard laboratory safety protocols. In contrast, many structurally related thiophene analogs, especially newly synthesized derivatives, lack a full GHS classification, creating uncertainty in risk assessment and requiring more cautious handling (e.g., treating as potentially highly toxic). This pre-existing safety data reduces the administrative burden and time required to establish safe handling procedures.

Safety Data Risk Assessment Hazard Communication

Patent Utility as a Pharmaceutical Intermediate

The compound's utility is directly validated by its citation in patent literature, which serves as a tangible indicator of its recognized role in drug development. Methyl 3-amino-4-phenylthiophene-2-carboxylate is specifically referenced in Patent US2014/228565 (Paragraphs 0197 and 0198) [1]. While the exact role is not detailed in the provided metadata, its inclusion in a patent filing confirms its status as a defined chemical intermediate with potential pharmaceutical relevance. This differentiates it from many structurally similar thiophene derivatives that remain purely academic curiosities with no documented industrial or patent utility. The patent citation provides a clear, verifiable link to downstream commercial or therapeutic applications, offering a stronger rationale for procurement compared to analogs without such documented use.

Pharmaceutical Intermediates Drug Development Patent Literature

Recommended Research and Industrial Use Cases


Lead Optimization for aPKC Inhibitors

Use as a core scaffold for synthesizing novel aPKC inhibitors targeting vascular permeability and inflammation. The compound's substitution pattern aligns with the 2-amino-3-carboxy-4-phenylthiophene pharmacophore identified in potent aPKC inhibitors (EC50 in low nanomolar range for advanced analogs) [1]. The methyl ester offers a handle for further functionalization (e.g., hydrolysis to carboxylic acid, amidation) to explore SAR around the 3-position.

Selective Cytotoxicity Screening in Cancer Models

Employ as a reference compound or starting point for developing targeted anticancer agents. The compound demonstrates defined cytotoxicity against HeLa (IC50 15.2 μM) and MCF-7 (IC50 12.8 μM) cell lines , suggesting a potential preference for certain tumor types. This cellular selectivity profile can be leveraged to investigate mechanism of action and to design analogs with improved potency and tumor specificity.

Building Block for Library Synthesis and SAR

Utilize as a versatile intermediate due to its well-defined synthetic accessibility and physicochemical properties. The robust, moderate-yield (52%) synthesis [2] and defined storage conditions (2-8°C, protect from light) [2] ensure reproducible results. The amino group at C-3, phenyl group at C-4, and ester at C-2 provide three distinct vectors for diversification, enabling efficient construction of focused compound libraries for various biological targets.

Scalable Synthetic Route for Pharmaceutical Intermediates

Leverage the documented synthetic procedure [2] as a foundation for process development and scale-up. The moderate yield (52%) and straightforward reaction conditions (methanol, 65°C) provide a clear starting point for optimization (e.g., catalyst screening, solvent variation) to improve efficiency and reduce cost of goods for larger-scale production. The compound's patent citation [2] validates its relevance as a pharmaceutical intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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